![molecular formula C7H7ClF2O2 B3118123 2-(Chlorodifluoroacetyl)cyclopentanone CAS No. 2317-35-3](/img/structure/B3118123.png)
2-(Chlorodifluoroacetyl)cyclopentanone
Overview
Description
“2-(Chlorodifluoroacetyl)cyclopentanone” is a chemical compound with the molecular formula C7H7ClF2O2 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of cyclopentanone derivatives, which includes “2-(Chlorodifluoroacetyl)cyclopentanone”, involves various methods depending on the starting materials and conditions . For instance, one common method is through the oxidation of cyclopentanol, typically performed using Jones reagent .Molecular Structure Analysis
The molecular structure of “2-(Chlorodifluoroacetyl)cyclopentanone” consists of seven carbon atoms, seven hydrogen atoms, one chlorine atom, two fluorine atoms, and two oxygen atoms .Scientific Research Applications
Photochemistry of Cyclopentenones
Cyclopentenones, including 2-(Chlorodifluoroacetyl)cyclopentanone, have been studied for their photochemical properties . A tandem photochemical process has been explored, consisting of a [2+2] cycloaddition between cyclopentenones and alkenes followed by a Norrish I/γ-hydrogen transfer reaction . This research provides insights into the photochemical reactions of cyclopentenones .
Catalyst in Self-Condensation Reactions
The self-condensation of cyclopentanone has been studied over calcined and uncalcined TiO2–ZrO2 . The study found that uncalcined TiO2–ZrO2 exhibited superior catalytic performance (94% conversion of cyclopentanone and 86% yield of dimer) compared to calcined TiO2–ZrO2 . This research suggests that 2-(Chlorodifluoroacetyl)cyclopentanone could potentially be used as a catalyst in self-condensation reactions .
Photo-Induced Curtius Rearrangement
The compound 2-(Chlorodifluoroacetyl)cyclopentanone can undergo photo-induced Curtius rearrangement in a stepwise mechanism via the nitrene intermediate . This research provides a clear mechanism for the Curtius rearrangement of chlorodifluoroacetyl azide .
Renewable Energy Sources
Cyclopentanone, which can be generated from 2-(Chlorodifluoroacetyl)cyclopentanone, is considered a promising raw material for the preparation of high-density jet fuel . This makes 2-(Chlorodifluoroacetyl)cyclopentanone a potential candidate for renewable energy sources .
Biomass Transformation
Cyclopentanone, derived from 2-(Chlorodifluoroacetyl)cyclopentanone, can be used to transform biomass into larger molecules through C–C coupling . This extends the utilization of biomass, making 2-(Chlorodifluoroacetyl)cyclopentanone a valuable compound in biomass transformation .
Aldol Condensation
Aldol condensation is an important tool to lengthen the carbon chain . Cyclopentanone, derived from 2-(Chlorodifluoroacetyl)cyclopentanone, can be used in aldol condensation reactions . This suggests that 2-(Chlorodifluoroacetyl)cyclopentanone could potentially be used in aldol condensation reactions .
properties
IUPAC Name |
2-(2-chloro-2,2-difluoroacetyl)cyclopentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF2O2/c8-7(9,10)6(12)4-2-1-3-5(4)11/h4H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSDNEZHSVDEGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)C(F)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698282 | |
Record name | 2-[Chloro(difluoro)acetyl]cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chlorodifluoroacetyl)cyclopentanone | |
CAS RN |
2317-35-3 | |
Record name | 2-[Chloro(difluoro)acetyl]cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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